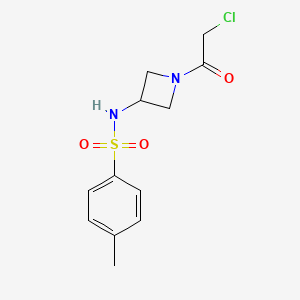
N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by the presence of an azetidine ring, a chloroacetyl group, and a methylbenzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of Chloroacetyl Group: The chloroacetyl group is introduced by reacting the azetidine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of Methylbenzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its chemical structure and biological activity.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the chloroacetyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidine derivatives, while hydrolysis can produce deacetylated compounds .
科学研究应用
N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a covalent inhibitor of deubiquitinating enzymes (DUBs), particularly VCPIP1. This makes it a valuable tool in drug discovery and development.
Biological Research: Its ability to penetrate cells and selectively inhibit specific enzymes makes it useful in studying cellular processes and protein regulation.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
作用机制
The mechanism of action of N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide involves its role as a covalent inhibitor of deubiquitinating enzymes (DUBs). The compound selectively binds to the active site of the enzyme VCPIP1, forming a covalent bond with the catalytic cysteine residue . This inhibits the enzyme’s activity, leading to the accumulation of ubiquitinated proteins and affecting various cellular pathways.
相似化合物的比较
Similar Compounds
- N-((1-(2-chloroacetyl)azetidin-3-yl)methyl)benzamide
- 3-((1-(2-chloroacetyl)azetidin-3-yl)methyl)-7-fluoroquinazolin-4(3H)-one
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid
Uniqueness
N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its selective inhibition of VCPIP1 and ability to penetrate cells make it particularly valuable in medicinal chemistry and biological research .
属性
IUPAC Name |
N-[1-(2-chloroacetyl)azetidin-3-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-9-2-4-11(5-3-9)19(17,18)14-10-7-15(8-10)12(16)6-13/h2-5,10,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZNPLSGLHMEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CN(C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














